molecular formula C4H5Cl2FO B12837711 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane CAS No. 73602-59-2

1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane

Cat. No.: B12837711
CAS No.: 73602-59-2
M. Wt: 158.98 g/mol
InChI Key: CDVFFBWETWJANY-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is an organofluorine compound that features a cyclopropane ring substituted with chlorine, chloromethoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane typically involves the cyclopropanation of suitable precursors under specific conditions. One common method involves the reaction of a fluorinated alkene with a chloromethylating agent in the presence of a base. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the reactive nature of the intermediates and the potential hazards associated with chlorinated and fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and chloromethoxy groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield different cyclopropane derivatives.

    Elimination Reactions: Under certain conditions, elimination reactions can lead to the formation of alkenes.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Peroxides and other oxidizing agents can facilitate the formation of epoxides.

    Reducing Agents: Hydrogenation catalysts and metal hydrides are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminocyclopropane derivative, while oxidation can produce an epoxide.

Scientific Research Applications

1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which 1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane exerts its effects involves interactions with various molecular targets. The presence of fluorine can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The chloromethoxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methoxyethane: This compound shares the chloromethoxy group but lacks the fluorine and cyclopropane ring.

    1-Chloro-2-(chloromethoxy)ethane: Similar in structure but without the fluorine and cyclopropane ring.

Uniqueness

1-Chloro-2-(chloromethoxy)-1-fluorocyclopropane is unique due to the combination of its cyclopropane ring, fluorine, and chloromethoxy groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

73602-59-2

Molecular Formula

C4H5Cl2FO

Molecular Weight

158.98 g/mol

IUPAC Name

1-chloro-2-(chloromethoxy)-1-fluorocyclopropane

InChI

InChI=1S/C4H5Cl2FO/c5-2-8-3-1-4(3,6)7/h3H,1-2H2

InChI Key

CDVFFBWETWJANY-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)Cl)OCCl

Origin of Product

United States

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